molecular formula C5H6N2O4 B1581337 Dimethyl diazomalonate CAS No. 6773-29-1

Dimethyl diazomalonate

Cat. No.: B1581337
CAS No.: 6773-29-1
M. Wt: 158.11 g/mol
InChI Key: UFAZHCVBGMSJHS-UHFFFAOYSA-N
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Description

Dimethyl diazomalonate is an organic compound characterized by the presence of two ester groups and a diazo group. It is a versatile reagent in organic synthesis, particularly valued for its ability to generate carbenes, which are highly reactive intermediates used in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl diazomalonate can be synthesized through the reaction of dimethyl malonate with 4-acetamidobenzenesulfonyl azide in the presence of triethylamine and acetonitrile. The reaction mixture is cooled to 0°C, and dimethyl malonate is added slowly. The mixture is then stirred at room temperature for 17 hours, resulting in the formation of this compound as a yellow oil .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety, given the explosive nature of diazo compounds. The crude product is typically purified by distillation under reduced pressure .

Chemical Reactions Analysis

Chemical Reactions of Dimethyl Diazomalonate

This compound participates in several notable chemical reactions, including cyclopropanation, cycloaddition, and rearrangement reactions. Below is an overview of its key reactions:

Cyclopropanation Reactions

Cyclopropanation is one of the most prominent reactions involving this compound. This reaction typically occurs via metal-catalyzed processes.

  • Rhodium-Catalyzed Cyclopropanation : Rhodium catalysts facilitate the conversion of this compound into cyclopropane derivatives. For instance, the reaction of this compound with alkenes under mild conditions leads to high yields of cyclopropane products. A study showed that with dirhodium catalysts, various alkenes were effectively converted into cyclopropyl derivatives with enantioselectivities reaching up to 50% .

  • Catalyst Efficiency : The efficiency of different rhodium catalysts was evaluated, demonstrating that dirhodium(II) complexes can effectively activate this compound for cyclopropanation under simple conditions .

1,3-Dipolar Cycloadditions

This compound also participates in 1,3-dipolar cycloadditions, particularly with ethenesulfonyl fluoride.

  • Formation of Cyclobutane Derivatives : In a recent study, the reaction of this compound with ethenesulfonyl fluoride led to the formation of highly functionalized cyclobutane derivatives through a series of transformations involving pyrazoline intermediates. The mechanism involved initial cycloaddition followed by rearrangement and nitrogen extrusion .

Transition Metal-Catalyzed Reactions

The compound can also engage in transition metal-catalyzed reactions involving nitroso compounds.

  • Nitroso Ylide Formation : A study reported that this compound reacts with N,N-dialkylnitrosoamines under Rh(III) catalysis to yield stable nitroso ylide products, showcasing its utility in synthesizing complex organic molecules .

Reactions with Unsaturated Compounds

This compound has been shown to react with β-alkoxy and β-phenoxy α,β-unsaturated compounds.

  • Copper-Catalyzed Electrocyclization : In copper-catalyzed reactions, this compound underwent transformations leading to the synthesis of 2,3-dihydrofurans through electrocyclization pathways. The presence of β-alkoxy or β-phenoxy substituents influenced the reaction outcomes and product distributions significantly .

Table 2: Key Reaction Conditions

Reaction TypeConditions
CyclopropanationMild conditions, Rh catalyst
Dipolar CycloadditionControlled temperature with ethenesulfonyl fluoride
ElectrocyclizationCopper catalysis in refluxing benzene

Mechanism of Action

Dimethyl diazomalonate exerts its effects primarily through the generation of carbenes. The diazo group decomposes in the presence of a catalyst to form a carbene intermediate, which can then insert into various chemical bonds, such as N-H, C-H, and C=C bonds. This reactivity is harnessed in numerous synthetic applications .

Comparison with Similar Compounds

    Ethyl diazoacetate: Another diazo compound used for carbene generation.

    Diazomethane: A simpler diazo compound with similar reactivity but higher explosiveness.

Comparison:

This compound stands out due to its stability, versatility, and wide range of applications in scientific research and industrial processes.

Biological Activity

Dimethyl diazomalonate (DDM) is a diazo compound with significant potential in organic synthesis and biological applications. This article discusses its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Overview of this compound

This compound is primarily used as a precursor for generating carbenes in various organic transformations. Its structure allows it to participate in cycloaddition reactions and insertions, making it valuable in synthesizing complex molecules, including pharmaceuticals.

DDM acts through several mechanisms, primarily involving the generation of reactive carbene intermediates. These intermediates can undergo:

  • Cyclopropanation : DDM can react with alkenes to form cyclopropane derivatives under rhodium catalysis. This reaction is efficient and occurs under mild conditions, highlighting DDM's utility in synthesizing biologically active compounds .
  • N–H Insertions : In the presence of amines, DDM can facilitate N–H insertions, leading to the formation of various nitrogen-containing compounds. This reactivity has been explored using iridium catalysts, demonstrating high yields and selectivity .
  • Electrocyclization : DDM has been utilized in copper-catalyzed reactions to synthesize 2,3-dihydrofurans from carbonyl-ylides via 1,5-electrocyclization. This approach showcases DDM's versatility in forming complex cyclic structures .

Biological Activity and Applications

This compound has been investigated for its potential biological activities:

  • Anticancer Activity : Research indicates that compounds synthesized from DDM exhibit anticancer properties. For instance, the insertion of DDM into primary amines has led to the formation of derivatives that show promise as anticancer agents .
  • Antimicrobial Properties : The synthesis of oxazole derivatives from diazo compounds, including DDM, has been linked to various biological activities such as antibacterial and antifungal effects .
  • Synthesis of Bioactive Molecules : DDM serves as a key intermediate in synthesizing bioactive molecules with diverse pharmacological profiles. For example, it has been used to create spirocyclic compounds that demonstrate significant biological activity .

Case Study 1: Rhodium-Catalyzed Transformations

A study focused on the rhodium-catalyzed transformations of DDM highlighted its role in synthesizing spirocyclic compounds with potential biological activity. The research demonstrated that DDM could be effectively employed to generate complex structures that may possess therapeutic benefits .

Case Study 2: Iridium-Catalyzed N–H Insertions

In another investigation, the N–H insertion reactions using DDM were explored with various amines. The study found that different ring sizes could be formed efficiently, leading to products with potential pharmaceutical applications. Notably, the reaction conditions were optimized to achieve high yields while maintaining a strict stoichiometry between reactants .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Anticancer ActivityCompounds derived from DDM show significant anticancer effects.
Antimicrobial PropertiesSynthesis of oxazole derivatives linked to antibacterial activity.
CyclopropanationEfficient formation of cyclopropane derivatives under mild conditions.
N–H InsertionsHigh-yield synthesis of nitrogen-containing compounds using amines.

Q & A

Basic Research Questions

Q. What are the common catalytic systems for cyclopropanation using dimethyl diazomalonate, and how do they differ in reactivity?

this compound (DDM) is widely used in Rh- and Cu-catalyzed cyclopropanation. Rhodium complexes like Rh₂(OAc)₄ enable mild reactions (room temperature, low catalyst loading) with high yields for activated alkenes . Copper catalysts (e.g., Cu(OTf)₂) require elevated temperatures (e.g., 85°C) but are effective for non-activated alkenes, such as fatty esters, albeit with higher diazo stoichiometry (5–7 equivalents) . Rh₂(esp)₂ is noted for broad substrate tolerance and stereochemical control .

Q. How is this compound synthesized in the laboratory?

DDM is synthesized via diazo transfer: dimethyl malonate reacts with tosyl azide in diethyl ether at 0°C in the presence of diethylamine. The product is isolated by distillation (60–61°C at 2 mm Hg) with ~50% yield . Purity is confirmed by IR (ν 2140 cm⁻¹ for diazo) and UV (λmax 352 nm) .

Q. What safety precautions are essential when handling this compound?

DDM requires strict safety measures:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors/dust.
  • Storage : Stable in sealed containers away from light and heat.
  • Emergency protocols : For spills, avoid dust generation; use water spray or CO₂ extinguishers for fires (combustion releases NOₓ and CO) .

Advanced Research Questions

Q. How to achieve stereochemical control in cyclopropanation reactions using this compound?

Enantioselectivity is achieved using chiral Rh catalysts (e.g., Rh₂(S-PTTL)₄), which induce cis-selectivity in cyclopropane rings. For example, methyl oleate cyclopropanation yields 85% cis-cyclopropane with Rh₂(esp)₂ . Trans/cis ratios are influenced by solvent polarity and catalyst structure. Chiral diene-Rh complexes also enable asymmetric cyclopropanation of styrenes with up to 95% ee .

Q. Why do reactions in alkyl disulfides yield thiomalonates instead of sulfonium ylides?

Photolysis of DDM in disulfides (e.g., dimethyl disulfide) produces alkylthiomalonates (43–44% yield) due to carbene insertion into S–S bonds, bypassing ylide formation. In monosulfides (e.g., dimethyl sulfide), stable sulfonium ylides form via singlet carbene trapping (88% yield) . Mechanistic studies suggest disulfides favor thiomalonate via radical intermediates, while monosulfides stabilize ylides through resonance .

Q. How to resolve contradictions in product yields under varying concentrations of dimethyl sulfide?

Increased dimethyl sulfide concentration shifts product ratios (e.g., cis/trans cyclopropanes) by stabilizing singlet carbene intermediates. Competitive quenching experiments (e.g., with cis-4-methyl-2-pentene) and NMR analysis of ylide formation (e.g., using dibenzyl ether as an internal standard) clarify concentration-dependent pathways .

Q. What methods optimize yields in cyclopropanation of non-activated alkenes?

For non-activated alkenes (e.g., methyl elaidate), yields improve with:

  • Catalyst loading : 4 mol% Cu(OTf)₂.
  • Temperature : 85°C in 1,2-dichloroethane.
  • DDM stoichiometry : 7 equivalents. Under these conditions, 55% yield is achieved . Gas chromatography (GC) monitors reaction progress, and products are purified via flash chromatography .

Q. How to analyze competing reaction pathways in carbene transfer reactions?

Photosensitizers (e.g., benzophenone) differentiate triplet vs. singlet carbene pathways. Triplet carbenes form ylides via intersystem crossing, while singlet carbenes directly insert into bonds. UV-Vis spectroscopy tracks diazo decomposition (λ 352 nm), and IR identifies intermediates (e.g., ylide νCO 1625–1675 cm⁻¹) . Computational DFT studies (e.g., PBE1PBE/6-31G(d)) model energy profiles for electrocyclization pathways .

Properties

IUPAC Name

dimethyl 2-diazopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c1-10-4(8)3(7-6)5(9)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAZHCVBGMSJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=[N+]=[N-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987068
Record name 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6773-29-1
Record name Dimethyl diazomalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.9 g. (0.075 mole) of dimethyl malonate, 50 ml of anhydrous acetonitrile, and 7.6 g (0.075 mole) of triethylamine (b.p. 88.5-90.5° C.) were added to a 300 ml double-jacketed flask with a dropping funnel, reflux condenser and mechanical stirrer (Rushton). The temperature of the mixture was adjusted to 20° C., and 14.8 g (0.075 mole) of p-toluenesulfonyl azide in 50 ml of CH3CN is added dropwise with vigorous stirring over 15 minutes. The addition caused the reaction mixture to warm to 38-40° C. and assume a yellow colour. After the mixture had been stirred at room temperature for 2.5 hours, the solvent was evaporated at 35° C. (12 mm). The partially crystalline residue was triturated with 100 ml of ether, and the mixture, including the insoluble residue, was placed in a 500 ml separatory funnel. The mixture was washed successively with a 50 ml solution of potassium hydroxide (2N) and a 50 ml solution of potassium hydroxide (0.5N) solution. The yellow-orange ethereal phase was dried over anhydrous sodium sulfate, and the solvent evaporated at 35° (15 mm) until the residue had attained a constant weight. The yellow-orange diazo ester weighed 5 g. The product was checked by 1HNMR spectroscopy and found to be ca. 90% pure.
Quantity
0.075 mol
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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